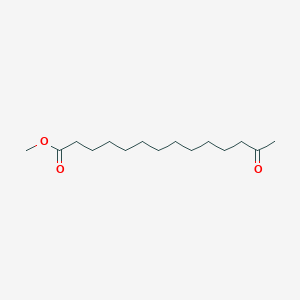

Methyl 13-oxotetradecanoate

Description

Structure

3D Structure

Properties

CAS No. |

18993-10-7 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

methyl 13-oxotetradecanoate |

InChI |

InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18-2/h3-13H2,1-2H3 |

InChI Key |

RPMDDORIKABZOA-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CC(=O)CCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Natural Occurrence of Methyl 13 Oxotetradecanoate

Elucidation of Endogenous Biosynthetic Routes for Methyl Ketones

The biosynthesis of methyl ketones is understood to originate from the incomplete β-oxidation of fatty acids. nih.gov This process involves several key steps. Initially, fatty acids are broken down into two-carbon units in the form of acetyl-CoA. However, in the case of methyl ketone synthesis, this process is "aborted," leading to the formation of β-keto acids. dtu.dk These β-keto acids are the direct precursors to methyl ketones. nih.gov

The carbon chain lengths of the resulting methyl ketones are directly related to the prominent fatty acids present in the organism. nih.gov For instance, the presence of C12, C14, and C16 fatty acids would lead to the formation of corresponding methyl ketones. nih.gov While some organisms may naturally produce small amounts of these compounds, significant production often requires the introduction of specific genes and the optimization of metabolic pathways. biorxiv.org

Enzymatic Mechanisms in Methyl Ketone Biogenesis from Fatty Acids in Biological Systems

The enzymatic machinery responsible for methyl ketone synthesis from fatty acids involves a few key players. A crucial step is the conversion of β-ketoacyl-CoAs to β-keto acids, a reaction catalyzed by a specific type of thioesterase. dtu.dk In engineered Escherichia coli, the native thioesterase FadM has been shown to be effective in this conversion. nih.govdtu.dk

Another critical enzymatic step is the decarboxylation of the β-keto acid to form the final methyl ketone. researchgate.net In some organisms, like the wild tomato Solanum habrochaites, a specific β-decarboxylase (shmks1) performs this function. researchgate.netnih.gov This enzyme works in concert with a 3-ketoacyl-ACP thioesterase (shmks2) that releases the β-ketoacyl intermediate from the fatty acid synthase complex. researchgate.netnih.govnih.gov Interestingly, the decarboxylation of β-keto acids to form methyl ketones can also occur spontaneously, especially under certain conditions like heat and acidity. researchgate.net

The β-oxidation pathway itself is a multi-enzyme process. It begins with the activation of fatty acids to fatty acyl-CoA, followed by dehydrogenation, hydration, and another dehydrogenation step to form 3-ketoacyl-CoA. frontiersin.org In engineered systems, enzymes like acyl-CoA oxidase and the multifunctional enzyme FadB are often overexpressed to increase the flux towards β-ketoacyl-CoA production. dtu.dk

Microbial Production Systems and Metabolic Engineering Strategies

To enhance the production of methyl ketones like methyl 13-oxotetradecanoate, scientists have turned to metabolic engineering of various microorganisms, most notably Escherichia coli and the oleaginous yeast Yarrowia lipolytica. researchgate.netdtu.dk The core strategy involves redirecting the carbon flux from central metabolism towards the fatty acid biosynthetic pathway and then into the engineered methyl ketone production pathway. researchgate.net

Several key metabolic engineering strategies have been employed:

Overexpression of Key Enzymes: This includes the overexpression of enzymes directly involved in the methyl ketone pathway, such as the thioesterase FadM and the decarboxylase. researchgate.netnih.govnih.gov In some cases, heterologous genes from other organisms, like the shmks1 and shmks2 genes from wild tomato, are introduced. researchgate.netnih.gov

Modification of β-oxidation: Enhancing the production of the β-ketoacyl-CoA precursor is crucial. This has been achieved by overexpressing enzymes like acyl-CoA oxidase and FadB. nih.govdtu.dk

Deletion of Competing Pathways: To channel more carbon towards methyl ketone synthesis, competing metabolic pathways that lead to the formation of byproducts like ethanol, lactate, and acetate (B1210297) are often deleted. researchgate.netnih.gov

Optimization of Growth Conditions: Factors such as oxygen availability and the use of a two-phase system with an organic overlay (like n-decane) to extract the produced methyl ketones can significantly improve titers. researchgate.netbiorxiv.orgnih.gov

These strategies have led to substantial increases in methyl ketone production. For example, in one study with engineered E. coli, the titer of methyl ketones was increased by almost 75-fold, reaching approximately 500 mg/L. researchgate.netnih.gov Another study using Pseudomonas taiwanensis VLB120 achieved a production of 9.8 g/L of methyl ketones in a fed-batch fermentation. biorxiv.org

| Strain | Engineering Strategy | Methyl Ketone Titer | Reference |

| E. coli MG1655 | Overexpression of shmks1 and shmks2 | ~6 mg/L | researchgate.netnih.gov |

| E. coli MG1655 ΔadhE ΔldhA ΔpoxB Δpta | Deletion of fermentation pathways, overexpression of shmks1 and shmks2 | ~500 mg/L | researchgate.netnih.gov |

| E. coli | Reengineering of β-oxidation, overexpression of FadM, decane (B31447) overlay | ~380 mg/L | nih.gov |

| Yarrowia lipolytica | Overexpression of bacterial methyl ketone biosynthesis pathway | 151.5 mg/L | dtu.dk |

| Yarrowia lipolytica (optimized) | Bioreactor cultivation under optimized conditions | 314.8 mg/L | dtu.dk |

| Pseudomonas taiwanensis VLB120 | Model-driven metabolic engineering | 9.8 g/L | biorxiv.org |

Identification and Quantification in Biological Matrices and Environmental Samples

The identification and quantification of methyl 13-oxotetradecanoate and other methyl ketones in complex biological and environmental samples present analytical challenges. The diverse chemical structures and wide range of abundances of metabolites in these matrices require sophisticated analytical techniques. nih.gov

Mass spectrometry (MS) is a primary tool for this purpose. miljodirektoratet.no Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have been used to detect methyl ketones produced by engineered microorganisms. researchgate.netnih.gov For more complex samples, high-resolution mass spectrometry (HRMS) coupled with separation techniques like ultrahigh-performance liquid chromatography (UHPLC) is often employed. chromatographyonline.com

To overcome challenges such as the chemical instability of some carbonyl compounds, chemoselective tagging methods have been developed. nih.gov These methods involve derivatizing the carbonyl group with a specific tag, which can improve the stability and detection sensitivity of the analyte. nih.gov For instance, the use of N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) and its isotopically labeled counterpart allows for quantitative analysis of carbonyl-containing metabolites directly in biological samples. nih.gov

Non-targeted screening approaches are also becoming increasingly important for identifying a broad range of compounds in environmental samples, including potentially unknown or emerging pollutants. miljodirektoratet.no These methods provide a more comprehensive overview of the chemical composition of a sample compared to traditional targeted analyses that only look for specific, pre-selected compounds. miljodirektoratet.nochromatographyonline.com

Iii. Advanced Chemical Synthesis of Methyl 13 Oxotetradecanoate

Established Synthetic Methodologies and Mechanistic Considerations

The construction of methyl 13-oxotetradecanoate relies on fundamental organic reactions, primarily focusing on the formation of carbon-carbon bonds to build the fourteen-carbon backbone and subsequent functional group manipulations to introduce the ketone and methyl ester moieties.

The assembly of the long aliphatic chain of methyl 13-oxotetradecanoate necessitates robust carbon-carbon bond-forming reactions. One common strategy involves the coupling of smaller, readily available building blocks. For instance, the acetoacetic ester synthesis can be adapted to create long-chain keto esters. researchgate.net This method utilizes the nucleophilic character of the enolate of a β-keto ester, such as ethyl acetoacetate, to react with an alkyl halide. A multi-step process involving alkylation and subsequent hydrolysis and decarboxylation can yield a ketone with an extended carbon chain.

Another powerful approach is the Blaise reaction, which has been successfully employed for the synthesis of 7-keto esters, demonstrating its utility in constructing keto esters with the carbonyl group positioned within a long alkyl chain. researchgate.net Furthermore, the addition of ketones to alkenes, often facilitated by a catalyst, represents a direct route to larger ketone structures, which can then be further functionalized.

General methods for the synthesis of natural long-chain β-diketones often involve the condensation of esters with ketones, providing a foundational strategy that can be adapted for the synthesis of molecules like methyl 13-oxotetradecanoate. acs.org These reactions typically proceed through the formation of an enolate, which then acts as the nucleophile in a condensation reaction.

Once the 13-oxotetradecanoic acid carbon skeleton is assembled, the final step is often the esterification of the carboxylic acid to form the methyl ester. Several methods are available for this transformation. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. However, this method can sometimes lead to low yields, especially with long-chain carboxylic acids. For example, the reaction of 2-ethylbutyric acid with a large excess of methanol in the presence of concentrated sulfuric acid resulted in only a 75% yield of the corresponding methyl ester. google.com

To overcome the limitations of traditional methods, more efficient and milder techniques have been developed. One such method utilizes diazomethane (B1218177), which reacts readily with carboxylic acids to produce methyl esters in excellent yields. libretexts.orglibretexts.orgjove.com The reaction proceeds through an initial acid-base reaction to form a carboxylate salt, followed by an SN2 reaction with protonated diazomethane. libretexts.orglibretexts.orgjove.com However, diazomethane is both toxic and potentially explosive, requiring careful handling. jove.com

Another effective method involves the use of a strong base anion exchange resin to deprotonate the carboxylic acid, followed by the addition of methyl iodide. tandfonline.com The resulting methyl ester has little affinity for the resin and is easily eluted. This technique is particularly useful for small-scale preparations. tandfonline.com Additionally, a process for producing carboxylic acid methyl esters involves passing the carboxylic acid and methanol over an acidic catalyst at elevated temperatures. google.com

Transesterification of a more readily available ester, such as an ethyl ester, with methanol is another viable route. rsc.org This reaction can be catalyzed by acids, bases, or enzymes and is often driven to completion by using a large excess of methanol. rsc.org

Stereoselective Synthesis and Chiral Induction Approaches for Related Keto Esters

While methyl 13-oxotetradecanoate itself is achiral, the principles of stereoselective synthesis are crucial for the preparation of related chiral keto esters, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. acs.org Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule.

One powerful strategy is the use of chiral catalysts. For example, dirhodium(II) tetrakis[N-phthaloyl-(R) or (S)-phenylalaninate] has been used as a homochiral catalyst in the intramolecular C-H insertion of α-diazo β-keto esters to produce optically active 3-substituted cyclopentanones with up to 80% enantiomeric excess (ee). tandfonline.com Similarly, rhodium(III)-catalyzed C-H activation has been employed in the atroposelective annulation with α-diazo β-ketoesters to generate axially chiral phenanthrenes with excellent enantioselectivity. acs.org

Enzymatic reductions offer a highly selective and environmentally friendly approach to chiral hydroxy esters from their corresponding keto esters. nih.govrsc.org Ketoreductases (KREDs) are particularly effective, capable of reducing ketones in a highly stereoselective manner. nih.govmdpi.com For instance, the asymmetric reduction of long-chain keto alkanoic acid methyl esters has been achieved using the Meerwein-Ponndorf-Verley (MPV) reduction with chiral ligands. researchgate.net This method has been used to synthesize methyl 3- and 13-hydroxy tetradecanoates for the first time via asymmetric MPV reduction. researchgate.net

The dynamic kinetic resolution (DKR) of α-keto esters via asymmetric transfer hydrogenation is another sophisticated technique for producing stereochemically defined α-hydroxy carboxylic acid derivatives. nih.gov This method allows for the conversion of a racemic starting material into a single enantiomerically enriched product. nih.gov

Preparation of Isotopically Labeled Methyl 13-oxotetradecanoate for Mechanistic and Tracing Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and tracing metabolic pathways. The synthesis of isotopically labeled methyl 13-oxotetradecanoate would involve the incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions in the molecule.

The general approach involves using a labeled starting material in one of the synthetic steps. For example, a ¹³C-labeled alkyl halide could be used in an acetoacetic ester synthesis to introduce the label into the carbon backbone. Alternatively, ¹³C-labeled methanol could be used in the final esterification step to label the methyl group of the ester.

Stable isotope labeling is widely used in lipidomics to study the metabolism of fatty acids. mdpi.com Labeled fatty acids can be introduced into biological systems, and their fate can be tracked using mass spectrometry. For instance, ¹¹C-labeled methyl esters of 2-arylpropionic acids have been used as proradiotracers for PET imaging in neuroinflammation studies. snmjournals.orgnih.govresearchgate.netsnmjournals.org These labeled esters can cross the blood-brain barrier and are then hydrolyzed to their active acidic forms. snmjournals.orgnih.gov

The choice of isotope and its position in the molecule depends on the specific research question. For example, deuterium labeling can sometimes lead to a shift in retention time during chromatographic analysis, a factor that needs to be considered. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of methyl 13-oxotetradecanoate, several factors can be fine-tuned.

In carbon-carbon bond-forming reactions, the choice of base, solvent, and reaction temperature can significantly influence the outcome. For example, in the synthesis of β-keto esters via the reaction of esters with benzoyl chloride, TiCl₄ was found to be an effective mediator, leading to high yields. organic-chemistry.org

For the esterification step, various catalysts and conditions have been explored to improve efficiency. While traditional acid catalysis can be effective, newer methods often offer milder conditions and higher yields. The use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a common and efficient method for esterification. researchgate.net

In transesterification reactions, the choice of catalyst is crucial for achieving high selectivity and yield. rsc.org Both homogeneous and heterogeneous catalysts have been employed, with a current trend towards developing catalysts that are easily separable and reusable. rsc.org For instance, a combination of borate (B1201080) and zirconia has been shown to be a selective and inexpensive catalyst for the transesterification of β-keto esters under solvent-free conditions. rsc.org

The table below summarizes various catalytic systems used for the synthesis and transformation of keto esters, highlighting the reaction conditions and outcomes.

Table 1: Catalytic Systems for Keto Ester Synthesis and Transformation

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| C-H Insertion | Niobium(V) chloride (NbCl₅) | Mild conditions, high selectivity for β-keto esters from aldehydes and diazoesters. | organic-chemistry.org |

| Transesterification | Boric acid | Environmentally benign, effective for primary and secondary alcohols. | rsc.org |

| Transesterification | Sulfamic acid | Efficient under solvent-free microwave irradiation. | rsc.org |

| Asymmetric Reduction | Ketoreductases (KREDs) | High enantio- and diastereoselectivity for hydroxy esters. alaska.edu | acs.orgalaska.edu |

Green Chemistry Approaches in Methyl 13-oxotetradecanoate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. In the context of methyl 13-oxotetradecanoate synthesis, several strategies can be employed to make the process more sustainable.

One key area is the use of biocatalysts, such as enzymes. Lipases and esterases can be used for the esterification or transesterification steps under mild conditions, often with high selectivity. mdpi.com Ketoreductases, as mentioned earlier, provide a green alternative for stereoselective reductions. nih.govmdpi.com The use of whole-cell biocatalysts is also gaining traction as a cost-effective and sustainable approach. mdpi.com

The development of solvent-free reaction conditions is another important aspect of green chemistry. For example, the transesterification of β-keto esters has been successfully carried out using a silica-supported boric acid catalyst under solvent-free conditions, with the catalyst being recyclable. nih.gov Microwave-assisted synthesis, often performed without a solvent, can significantly reduce reaction times and energy consumption. rsc.orgresearchgate.net

The use of greener solvents and reagents is also crucial. For instance, electrochemical synthesis is emerging as a sustainable method, using electrons as a clean oxidant instead of stoichiometric chemical oxidants. rsc.org Photocatalytic methods that utilize visible light as a sustainable energy source are also being developed for reactions such as the synthesis of α-keto thiol esters. acs.org

The table below highlights some green chemistry approaches relevant to the synthesis of keto esters.

Table 2: Green Chemistry Approaches in Keto Ester Synthesis

| Green Chemistry Principle | Approach | Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived compounds | Conversion of α-hydroxy acids to α-keto acid esters. | mdpi.com |

| Catalysis | Use of biocatalysts (enzymes) | Enzymatic transesterification of β-keto esters. researchgate.net | researchgate.net |

| Safer Solvents and Auxiliaries | Solvent-free reactions | Sulfamic acid-catalyzed transesterification under microwave irradiation. rsc.org | rsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of fatty acetoacetates. researchgate.net | researchgate.net |

Iv. Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. longdom.org It provides information on the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, such as ¹H and ¹³C.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectra offer direct evidence for the carbon framework and the number of attached protons. bhu.ac.in For Methyl 13-oxotetradecanoate, the chemical shifts (δ) in the ¹H and ¹³C NMR spectra correspond to the distinct chemical environments of the nuclei within the molecule's ester, ketone, and long aliphatic chain functionalities. docbrown.infolibretexts.org

The ¹H NMR spectrum is characterized by a sharp singlet for the methoxy (B1213986) protons (–OCH₃) of the ester group. The protons on the carbon adjacent to the ester carbonyl (C-2) and the ketone carbonyl (C-12 and C-14) appear as distinct triplets at lower fields compared to the bulk of the methylene (B1212753) (–CH₂–) protons in the long alkyl chain, which typically form a complex multiplet. researchgate.net

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. bhu.ac.in Key signals include those for the two carbonyl carbons (ester and ketone), the methoxy carbon, and the carbons alpha to the carbonyls. The remaining methylene carbons of the long chain produce a cluster of signals in the aliphatic region of the spectrum. researchgate.netas-1.co.jp

Table 1: Predicted ¹H NMR Spectral Data for Methyl 13-oxotetradecanoate Data predicted based on standard chemical shift values and analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-14 (–C(O)CH₃ ) | ~2.14 | Singlet | 3H |

| H-12 (–CH₂ C(O)–) | ~2.42 | Triplet | 2H |

| H-2 (–CH₂ C(O)O–) | ~2.30 | Triplet | 2H |

| –OCH₃ | ~3.67 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 13-oxotetradecanoate Data predicted based on standard chemical shift values and analysis of similar structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| C-13 (>C =O) | ~209.0 | Ketone Carbonyl |

| C-1 (–C (O)O–) | ~174.0 | Ester Carbonyl |

| –OC H₃ | ~51.5 | Methyl |

| C-12 (–C H₂C(O)–) | ~42.9 | Methylene |

| C-2 (–C H₂C(O)O–) | ~34.1 | Methylene |

| C-14 (–C(O)C H₃) | ~29.9 | Methyl |

| C-3 to C-11 (–(C H₂)₉–) | ~24.0-30.0 | Methylene |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC-DEPT) for Connectivity Analysis

While 1D NMR provides information on individual atoms, two-dimensional (2D) NMR experiments reveal how these atoms are connected. longdom.org

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two to three bonds. sdsu.edu For Methyl 13-oxotetradecanoate, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups, allowing for a sequential "walk" along the aliphatic backbone to confirm the linear chain structure. emerypharma.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu HSQC is invaluable for definitively assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. emerypharma.comox.ac.uk For instance, the proton signal at ~3.67 ppm would show a correlation to the carbon signal at ~51.5 ppm, confirming the assignment of the methoxy group.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a spectral editing technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for example, would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons and carbonyls would be absent. This confirms the assignments made from the standard ¹³C spectrum. emerypharma.comuvic.ca

Application in Stereochemical Analysis of Related Chiral Centers

Methyl 13-oxotetradecanoate itself is an achiral molecule and therefore does not have stereoisomers. However, NMR spectroscopy is a powerful tool for stereochemical analysis in related chiral compounds. longdom.org If, for example, the ketone at the C-13 position were to be chemically reduced to a hydroxyl group (–OH), a chiral center would be created at C-13. In such a case, NMR techniques could be employed to determine the relative stereochemistry of the resulting diastereomers. Analysis of proton-proton coupling constants and the use of Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons, can help elucidate the three-dimensional arrangement of atoms. longdom.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. semanticscholar.org It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uib.no A sample is volatilized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. semanticscholar.orguib.no

For Methyl 13-oxotetradecanoate, GC-MS analysis serves two primary functions:

Purity Assessment: The resulting gas chromatogram will show a primary peak corresponding to the compound, with the peak's area being proportional to its concentration. The presence and size of other peaks indicate the level of impurities.

Identity Confirmation: The mass spectrum obtained from the main peak serves as a molecular "fingerprint." This spectrum can be compared with reference spectra in databases to confirm the identity of the compound. ekb.eg The technique is widely used for the analysis of fatty acid methyl esters and related compounds found in complex mixtures. uib.noekb.eg

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy, allowing for the determination of a compound's precise elemental formula. semanticscholar.orgrsc.org For Methyl 13-oxotetradecanoate, HRMS would confirm the molecular formula as C₁₅H₂₈O₃ by matching the experimentally measured mass to the calculated exact mass of 256.2038. nih.gov

Analysis of the fragmentation patterns in the mass spectrum provides structural information. Upon ionization (typically by electron impact), the molecular ion ([M]⁺•) can undergo characteristic cleavages. Key fragmentation pathways for Methyl 13-oxotetradecanoate include:

Alpha-Cleavage: Breakage of the bond adjacent to a carbonyl group is a common fragmentation. For the ketone at C-13, cleavage of the C12-C13 bond would be a favorable process.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen. For the ester portion, this rearrangement can lead to the formation of specific fragment ions.

The identification of methyl 13-oxotetradecanoate in geological samples like Green River oil shale has been confirmed using both low and high-resolution mass spectrometry, highlighting the technique's utility in identifying specific organic molecules in complex matrices. nasa.gov

Table 3: Characteristic Mass Spectral Fragments for Methyl 13-oxotetradecanoate Based on general fragmentation principles for keto-esters.

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 256 | [CH₃(CH₂)₁₀C(O)CH₂C(O)OCH₃]⁺• | Molecular Ion (M⁺•) |

| 225 | [M – •OCH₃]⁺ | Loss of methoxy radical |

| 199 | [•CH₂(CH₂)₉C(O)OCH₃]⁺ | Cleavage of C12-C13 bond (α-cleavage) |

| 71 | [CH₃C(O)CH₂C•H₂]⁺ | Rearrangement and cleavage |

| 57 | [CH₃C(O)CH₂]⁺ | Cleavage of C11-C12 bond |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules and the identification of impurities. In the analysis of Methyl 13-oxotetradecanoate, MS/MS provides detailed information about its molecular structure through controlled fragmentation. The initial mass spectrometry (MS) step isolates the molecular ion of the compound. This isolated ion is then subjected to collision-induced dissociation, breaking it into smaller fragment ions. The pattern of this fragmentation is characteristic of the molecule's structure.

For Methyl 13-oxotetradecanoate, key fragmentation pathways would involve the cleavage of the ester and keto functional groups, as well as the aliphatic chain. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint.

Furthermore, MS/MS is instrumental in impurity profiling. By detecting ions with different mass-to-charge ratios from the target compound, even at trace levels, potential impurities can be identified. resolvemass.caenovatia.com This is crucial for ensuring the quality and safety of chemical substances, particularly in pharmaceutical applications where even minor impurities can have significant effects. researchgate.netresearchgate.net The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for comprehensive impurity analysis. resolvemass.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum shows these absorptions as peaks.

For Methyl 13-oxotetradecanoate, a β-keto ester, the IR spectrum exhibits characteristic absorption bands for its key functional groups. uobabylon.edu.iqspcmc.ac.in The presence of two carbonyl groups, one from the ketone and one from the ester, is a defining feature. These typically appear as strong absorption bands in the region of 1700-1750 cm⁻¹. uobabylon.edu.iqsci-hub.st Specifically, the ester carbonyl (C=O) stretch is expected around 1735-1745 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower frequency, around 1715-1725 cm⁻¹. uobabylon.edu.iqspcmc.ac.in

The keto-enol tautomerism common in β-keto esters can also be observed in the IR spectrum. spcmc.ac.inacs.org The enol form would show a C=C stretching vibration around 1650 cm⁻¹ and a broad O-H stretching band. uobabylon.edu.iqspcmc.ac.in The exact positions of these peaks can provide insights into the molecular environment and any intramolecular interactions, such as hydrogen bonding. uobabylon.edu.iqspcmc.ac.in The analysis of fatty acid methyl esters (FAMEs) by IR spectroscopy is a well-established method for structural characterization. spectra-analysis.commdpi.com

Table 1: Characteristic IR Absorption Frequencies for Methyl 13-oxotetradecanoate

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1735 - 1745 |

| Ketone Carbonyl | C=O Stretch | 1715 - 1725 |

| C-O (Ester) | C-O Stretch | 1000 - 1300 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. For Methyl 13-oxotetradecanoate, various chromatographic methods are employed to achieve high purity and to accurately determine its concentration in a sample.

Column chromatography is a widely used preparative technique to separate and purify compounds from a mixture. In the case of Methyl 13-oxotetradecanoate, the crude product from a chemical synthesis is passed through a column packed with a stationary phase, such as silica (B1680970) gel or neutral alumina. acs.orggoogle.comthieme-connect.com

An appropriate solvent system, the mobile phase, is chosen to elute the components of the mixture at different rates. For a moderately polar compound like Methyl 13-oxotetradecanoate, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). acs.orggoogle.com By gradually increasing the polarity of the mobile phase, the desired compound can be effectively separated from less polar and more polar impurities. The separation of fatty acid methyl esters often utilizes silica gel column chromatography. gerli.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and is used for assessing the purity of a compound and for its quantitative analysis. researchgate.netacs.orgnih.gov For Methyl 13-oxotetradecanoate, a reversed-phase HPLC method is typically employed. nih.gov

In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govsigmaaldrich.comscielo.br The components of the sample are separated based on their hydrophobicity. A UV detector is commonly used for detection, as the carbonyl groups in Methyl 13-oxotetradecanoate absorb UV light. researchgate.netacs.orgscielo.br

By comparing the retention time of the sample peak to that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis when calibrated with standards. acs.org HPLC methods have been successfully developed for the analysis of various fatty acid methyl esters. researchgate.netscielo.brnih.gov

Table 2: Typical HPLC Parameters for the Analysis of Methyl 13-oxotetradecanoate

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205-215 nm |

| Column Temperature | 40 °C |

Methyl 13-oxotetradecanoate itself is not chiral as it does not possess a stereocenter. nih.gov However, related β-keto esters can be chiral, and in such cases, chiral chromatography is necessary to separate the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the analysis of chiral β-keto esters, columns with chiral selectors like amylose (B160209) or cellulose (B213188) derivatives are often effective. nih.gov The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is crucial for achieving good separation. nih.gov The ability to resolve enantiomers is critical in many fields, particularly in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities. While not directly applicable to the achiral Methyl 13-oxotetradecanoate, the principles of chiral chromatography are vital in the broader context of β-keto ester chemistry. jst.go.jpdicp.ac.cnnih.gov

V. Derivatization Chemistry and Analog Synthesis for Research Applications

Synthesis of Structurally Modified Analogs and Homologs of Methyl 13-oxotetradecanoate

The synthesis of analogs and homologs of methyl 13-oxotetradecanoate allows for the systematic investigation of how structural modifications influence its chemical and physical properties. A key approach to generating such analogs involves modifying the initial reactants in its synthesis. For instance, the radical addition of different ketones to methyl undecylenate can yield a range of homologs. A notable example is the synthesis of methyl 12-methyl-13-oxotetradecanoate, achieved by reacting methyl undecylenate with butan-2-one in the presence of a manganese(II) acetate (B1210297) catalyst and potassium permanganate. google.com This reaction demonstrates a viable route to introduce alkyl substituents at various positions along the carbon chain.

Another strategy for creating analogs involves the use of alternative starting materials. For example, the synthesis of commendamide (B1163279) and its analogs utilizes methyl 3-oxotetradecanoate as a key intermediate. frontiersin.org This intermediate is synthesized by reacting lauroyl chloride with Meldrum's acid in the presence of pyridine, followed by further reaction steps. frontiersin.org By varying the initial acyl chloride, a series of analogs with different chain lengths can be produced.

Table 1: Examples of Synthesized Analogs and Homologs

| Compound Name | Synthetic Variation | Reference |

| Methyl 12-methyl-13-oxotetradecanoate | Substitution of acetone (B3395972) with butan-2-one in the radical addition to methyl undecylenate. | google.com |

| Methyl 3-oxotetradecanoate | Reaction of lauroyl chloride with Meldrum's acid. | frontiersin.org |

These synthetic routes provide a toolbox for creating a library of methyl 13-oxotetradecanoate derivatives, which are essential for structure-activity relationship studies and the development of new chemical entities.

Conversion to Macrocyclic Ketones and Other Valuable Chemical Precursors

Methyl 13-oxotetradecanoate serves as a crucial starting material for the synthesis of high-value macrocyclic ketones, which are prized in the fragrance industry for their musk-like scents. The conversion process typically involves a series of chemical transformations designed to build the necessary carbon framework and facilitate cyclization.

A prominent example of its application is in the synthesis of (±)-muscone, a 15-membered macrocyclic ketone. google.comperfumerflavorist.com The synthetic pathway commences with a Wittig-Horner (or Wadsworth-Emmons) reaction of methyl 13-oxotetradecanoate with trimethyl phosphonoacetate. google.comperfumerflavorist.com This reaction introduces a new carbon-carbon double bond and a second ester group, yielding 3-methylpentadec-2-endioic acid dimethyl ester. google.com

The subsequent step involves the reduction of the double bond via catalytic hydrogenation, which produces dimethyl 3-methylpentadecanedioate. google.comperfumerflavorist.com The final and critical step is the intramolecular cyclization of this diester to form the macrocyclic ketone. This is typically achieved through an acyloin condensation, using sodium metal in a high-boiling solvent like xylene under an inert atmosphere. google.comperfumerflavorist.com This reaction forms a mixture of acyloin diastereomers, 2-hydroxy-4-methyl-1-cyclopentadecanone and 2-hydroxy-14-methyl-1-cyclopentadecanone. google.com A final reduction step, for instance using zinc and hydrochloric acid, removes the hydroxyl group to yield a mixture of muscone (B1676871) (3-methylcyclopentadecanone) and 4-methylcyclopentadecanone. google.comperfumerflavorist.com

Table 2: Key Steps in the Conversion of Methyl 13-oxotetradecanoate to Muscone

| Step | Reaction | Reagents | Product | Reference |

| 1 | Wittig-Horner Reaction | Trimethyl phosphonoacetate, Sodium hydride, THF | 3-Methylpentadec-2-endioic acid dimethyl ester | google.comperfumerflavorist.com |

| 2 | Catalytic Hydrogenation | Hydrogen gas, Catalyst (e.g., Palladium on carbon) | Dimethyl 3-methylpentadecanedioate | google.com |

| 3 | Acyloin Condensation | Sodium, Xylene | Mixture of acyloin diastereomers | google.comperfumerflavorist.com |

| 4 | Reduction | Zinc, Hydrochloric acid | Muscone and 4-Methylcyclopentadecanone | google.comperfumerflavorist.com |

This engineered pathway highlights the utility of methyl 13-oxotetradecanoate as a precursor for complex, high-value molecules.

Design and Synthesis of Biologically Relevant Probes and Ligands

The structural backbone of methyl 13-oxotetradecanoate is amenable to modifications for the creation of biologically relevant probes and ligands. These molecules are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function or modulate their activity.

One approach involves isotopic labeling, where one or more atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H). The synthesis of carbon-13 labeled tetradecanoic acids, for instance, provides valuable tools for metabolic studies. researchgate.net While not directly starting from methyl 13-oxotetradecanoate, the synthetic strategies employed, such as the introduction of a labeled nitrile group or the use of labeled alkylating agents, can be adapted to produce labeled versions of methyl 13-oxotetradecanoate and its derivatives. researchgate.net These labeled compounds can then be used as tracers in metabolic flux analysis or as probes in nuclear magnetic resonance (NMR) spectroscopy to study their interactions with biological systems.

Furthermore, the synthesis of biologically active natural product analogs, such as commendamide, showcases how derivatives of oxo-fatty acid esters can be designed as ligands for biological receptors. frontiersin.org The synthesis of commendamide involves methyl 3-oxotetradecanoate as an intermediate, which is then reduced to a hydroxyl group and coupled with an amino acid. frontiersin.org This modular synthesis allows for the creation of a library of lipid-amino acid conjugates that can be screened for biological activity, for example, as modulators of specific G-protein coupled receptors.

Structure-Activity Relationship (SAR) Studies of Methyl 13-oxotetradecanoate Derivatives in Model Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. These studies involve synthesizing a series of structurally related compounds (analogs) and evaluating their biological activity to identify the key structural features responsible for their effects. While specific SAR studies on methyl 13-oxotetradecanoate derivatives are not extensively reported in the public domain, the principles of SAR can be applied to this class of molecules.

A hypothetical SAR study of methyl 13-oxotetradecanoate derivatives could involve the systematic modification of its structure to probe the requirements for a particular biological activity. For instance, if methyl 13-oxotetradecanoate were found to have antimicrobial properties, a SAR study could explore the following modifications:

Chain Length: Synthesizing homologs with varying chain lengths (e.g., C12, C16) to determine the optimal length for activity.

Position of the Oxo Group: Moving the ketone functionality to different positions along the alkyl chain.

Modification of the Ketone: Reducing the ketone to a hydroxyl group or converting it to other functional groups.

Ester Modification: Converting the methyl ester to other esters (e.g., ethyl, propyl) or to a carboxylic acid or amide.

Introduction of Unsaturation: Introducing one or more double or triple bonds into the alkyl chain.

The synthesized analogs would then be tested in a relevant biological assay, and the results would be used to build a model of the structure-activity relationship. This information would be invaluable for the design of more potent and selective analogs. The synthesis of analogs like methyl 12-methyl-13-oxotetradecanoate provides the initial chemical matter for such SAR investigations. google.com

Vii. Advanced Research Directions and Emerging Methodologies

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling serve as powerful tools to predict the behavior and properties of molecules, offering insights that can guide experimental work. For a compound like Methyl 13-oxotetradecanoate, these methods could provide a foundational understanding of its structure-function relationships.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. By identifying the most stable conformations of Methyl 13-oxotetradecanoate, researchers could predict how it might interact with biological targets.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of Methyl 13-oxotetradecanoate

| Parameter | Value/Setting | Purpose |

| Force Field | CHARMM36, AMBER | Describes the potential energy of the system |

| Solvent Model | TIP3P Water | Simulates an aqueous biological environment |

| Temperature | 310 K (37 °C) | Simulates human body temperature |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | >100 nanoseconds | Allows for observation of significant conformational changes |

This table represents a typical setup for an MD simulation and is not based on published data for Methyl 13-oxotetradecanoate.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Methyl 13-oxotetradecanoate, docking studies could be employed to screen for potential protein targets. By computationally fitting the molecule into the binding sites of various proteins, researchers could generate hypotheses about its potential biological roles. The results of such studies are typically ranked based on a scoring function that estimates the binding affinity.

Integration with "Omics" Technologies for Comprehensive Biological Understanding

"Omics" technologies provide a global view of molecules in a biological system. Integrating these approaches could offer a comprehensive understanding of the biological context of Methyl 13-oxotetradecanoate.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. If Methyl 13-oxotetradecanoate were identified in a biological system, metabolomics profiling could be used to understand its metabolic context. By comparing the metabolomes of systems with and without this compound, researchers could identify metabolic pathways that are perturbed by its presence, offering clues to its function or effects.

As a derivative of a fatty acid, Methyl 13-oxotetradecanoate falls within the purview of lipidomics, the large-scale study of lipids. Lipidomics approaches could be used to quantify the levels of this specific lipid and related molecules in various biological samples. This could help to understand its role in lipid metabolism and signaling.

Table 2: Potential Lipidomics Workflow for Methyl 13-oxotetradecanoate Analysis

| Step | Technique | Purpose |

| Lipid Extraction | Bligh-Dyer or MTBE method | Isolate lipids from a biological sample |

| Separation | Liquid Chromatography (LC) | Separate different lipid species |

| Detection | Mass Spectrometry (MS) | Identify and quantify individual lipid molecules |

| Data Analysis | Bioinformatics software | Process and interpret the large datasets generated |

This table outlines a general workflow and is not based on specific published research for Methyl 13-oxotetradecanoate.

Development of Novel High-Throughput Assay Systems for Biological Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. While there is no indication in the current literature that Methyl 13-oxotetradecanoate has been subjected to extensive HTS campaigns, the development of such assays would be a critical step in exploring its potential bioactivities. These assays could be designed to measure a wide range of cellular or biochemical events, such as enzyme inhibition, receptor binding, or changes in gene expression.

Future Prospects in Synthetic Biology and Biotechnology for Sustainable Compound Production

The industrial production of specialty chemicals like Methyl 13-oxotetradecanoate is undergoing a paradigm shift, moving away from traditional chemical synthesis towards more sustainable and environmentally friendly biological manufacturing platforms. nih.govnih.gov Synthetic biology and metabolic engineering are at the forefront of this transition, offering powerful tools to design and optimize microbial cell factories for the targeted production of valuable fatty acid derivatives. frontiersin.orgresearchgate.net

Metabolic Engineering Strategies: Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are prime candidates for engineered production hosts due to their well-characterized genetics and rapid growth. nih.gov Several key metabolic engineering strategies, currently applied for the production of general fatty acid methyl esters (FAMEs) and related molecules, can be adapted for the specific synthesis of Methyl 13-oxotetradecanoate.

Enhancing Precursor Supply: The biosynthesis of the C14 backbone (myristoyl-CoA) is the first critical step. This can be achieved by upregulating the native fatty acid synthesis (FAS) pathway and engineering thioesterases to specifically release C14 fatty acids.

Introducing the Keto Functionality: The core challenge lies in the specific oxidation of the C13 position. Research into methyl ketone biosynthesis in organisms like wild tomato has identified enzymes capable of producing β-keto fatty acids. asm.org Engineering pathways that modify the β-oxidation cycle, for instance, by overexpressing specific acyl-CoA oxidases and FadB (a multifunctional enzyme with hydratase and dehydrogenase activity), can lead to the accumulation of β-ketoacyl-CoA precursors. asm.org

Esterification: The final step involves the methylation of the carboxyl group. This can be accomplished by introducing an alcohol O-acyltransferase or a wax ester synthase with a high affinity for methanol (B129727) and the 13-oxotetradecanoyl-CoA substrate. frontiersin.org

Table 1: Potential Enzymes for Engineered Biosynthesis of Methyl 13-oxotetradecanoate

| Biosynthetic Step | Enzyme Class | Potential Source Organism | Function |

|---|---|---|---|

| C14 Fatty Acid Synthesis | Thioesterase (TE) | Umbellularia californica | Terminates fatty acid synthesis at C14 length. |

| β-Keto Group Formation | Acyl-CoA Oxidase / FadB | Escherichia coli / various | Modifies the β-oxidation pathway to produce a β-ketoacyl-CoA. |

The integration of these engineered pathways, combined with the optimization of fermentation conditions and the use of renewable feedstocks like glucose, presents a viable route for the sustainable and cost-effective production of Methyl 13-oxotetradecanoate. nih.gov

Exploration of Uncharted Biological Activities and Ecological Functions

While Methyl 13-oxotetradecanoate is known as a metabolic intermediate in the biosynthesis of methylketones in plants like tomato, its broader biological and ecological significance remains largely unexplored. inrae.fr However, research into structurally related compounds provides compelling avenues for future investigation.

Potential Antimicrobial and Signaling Activity: Methyl 13-oxotetradecanoate belongs to the β-keto ester class of molecules. Recent studies have demonstrated that synthetic β-keto esters can act as antibacterial agents. nih.gov These compounds have been shown to potentially interfere with bacterial communication systems known as quorum sensing (QS). By mimicking natural signaling molecules, they can interact with key proteins like LasR, disrupting bacterial coordination and virulence. nih.gov This suggests that Methyl 13-oxotetradecanoate could possess similar, as-yet-undiscovered, antimicrobial properties.

Ecological Roles in Plant-Insect Interactions: Fatty acid derivatives are pivotal in the chemical ecology of plants and insects, functioning as signaling molecules, defensive compounds, and pheromones. nih.gov

In Plants: Plants produce a vast array of specialized metabolites to defend against herbivores. Fatty acid-amino acid conjugates, produced by insects, can act as elicitors that trigger plant defense responses, such as the release of volatile organic compounds to attract predators of the herbivore. nih.govtandfonline.com It is plausible that oxo-fatty acid derivatives like Methyl 13-oxotetradecanoate, or the free acid, could play a role in these intricate defense signaling cascades.

In Insects: Insects utilize fatty acids as precursors for a wide range of semiochemicals, including pheromones that mediate mating and aggregation behaviors. nih.gov The specific structure of Methyl 13-oxotetradecanoate, with its defined chain length and keto group position, makes it a candidate for a specialized signaling molecule or a precursor to one in certain insect species.

The presence of a related compound, Methyl 13-methyltetradecanoate, has been reported in bacteria, indicating that modified, long-chain fatty acid esters exist in the microbial world and likely serve specific biological functions. nih.gov Future research focusing on metabolomic analyses of various organisms, coupled with bioactivity screening, is essential to uncover the full spectrum of biological and ecological roles of Methyl 13-oxotetradecanoate.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 13-oxotetradecanoate |

| Myristoyl-CoA |

| Methanol |

| 13-oxotetradecanoyl-CoA |

| Glucose |

| N-(3-oxo-hexanoyl)-l-homoserine lactone |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and assessing the purity of methyl 13-oxotetradecanoate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of 13-oxotetradecanoic acid using methanol under acidic catalysis. Purity assessment requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) for structural confirmation . For high-purity standards (>99%), suppliers like Larodan AB and Matreya LLC employ rigorous quality control, including spectroscopic validation .

Q. What safety protocols should be followed when handling methyl 13-oxotetradecanoate?

- Methodological Answer : While classified as non-hazardous under GHS standards , standard laboratory precautions apply: use gloves, eye protection, and work in a fume hood. Emergency procedures include contacting Chemtrec (800-424-9300) for spills or exposure. Storage should be in airtight containers at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing methyl 13-oxotetradecanoate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm ester functional groups and branching at the 13-oxo position .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 256 for C₁₅H₂₈O₃) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) distinguish structural features .

Advanced Research Questions

Q. How can researchers determine the thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of methyl 13-oxotetradecanoate?

- Methodological Answer : Use the Antoine equation (log₁₀(P) = A − (B / (T + C))) to model vapor pressure across temperatures. Experimental data from static or dynamic methods (e.g., gas saturation) are validated against NIST-curated datasets . For example, vapor pressure at 429.2 K is 0.009 bar under reduced pressure . Enthalpy of vaporization (ΔvapH) can be derived from temperature-dependent GC retention times .

Q. How should contradictory data on melting points or phase transitions be resolved?

- Methodological Answer : Discrepancies arise from impurities or measurement techniques. For example, reported melting points vary between 290–292 K due to differences in calorimetry methods (e.g., differential scanning calorimetry vs. traditional melting point apparatus) . Researchers should replicate experiments using purified samples and cross-reference with NIST’s Thermodynamics Research Center data .

Q. What guidelines should be followed when citing experimental datasets for methyl 13-oxotetradecanoate in publications?

- Methodological Answer : Adhere to FORCE11’s data citation principles:

- Include Dataset Name , Unique ID (e.g., NIST WebBook ID), and a Persistent Link .

- Example: “Vapor pressure data sourced from NIST Chemistry WebBook (SRD 69), Dataset ID: XXXXX” .

Q. What strategies ensure reproducibility of literature-reported synthetic methods for methyl 13-oxotetradecanoate?

- Methodological Answer :

- Step 1 : Validate starting material purity (e.g., 13-oxotetradecanoic acid ≥98% via GC).

- Step 2 : Document reaction conditions (e.g., molar ratios, catalyst concentration, temperature gradients) in detail .

- Step 3 : Compare yields and spectroscopic data with primary sources (e.g., Matreya LLC’s synthetic protocols) .

Q. How can solvent selection impact the reactivity of methyl 13-oxotetradecanoate in catalytic studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic acyl substitution due to high dielectric constants. For ketone stability, avoid protic solvents (e.g., water) that may promote hydrolysis. Solvent greenness can be evaluated using tools like CHEM21’s solvent selection guide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.